molecular formula C14H14ClNO4 B14436146 Nalpha-Carbobenzoxypyroglutamic acid chloromethyl ketone CAS No. 77319-02-9

Nalpha-Carbobenzoxypyroglutamic acid chloromethyl ketone

Cat. No.: B14436146
CAS No.: 77319-02-9
M. Wt: 295.72 g/mol
InChI Key: UTGPIRMQBTVCCK-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nalpha-Carbobenzoxypyroglutamic acid chloromethyl ketone is a synthetic compound known for its unique chemical properties and applications in various scientific fields. It is a derivative of pyroglutamic acid, modified with a chloromethyl ketone group, which imparts specific reactivity and functionality to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha-Carbobenzoxypyroglutamic acid chloromethyl ketone typically involves the following steps:

    Protection of the amino group: The amino group of pyroglutamic acid is protected using a carbobenzoxy (Cbz) group to prevent unwanted reactions.

    Formation of the chloromethyl ketone: The protected pyroglutamic acid is then reacted with chloromethyl ketone under controlled conditions to introduce the chloromethyl group.

    Deprotection: The final step involves the removal of the Cbz protecting group to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Nalpha-Carbobenzoxypyroglutamic acid chloromethyl ketone undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction: The ketone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield pyroglutamic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines (e.g., methylamine), thiols (e.g., mercaptoethanol), and alcohols (e.g., methanol). Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under appropriate conditions.

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Substituted pyroglutamic acid derivatives.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Hydrolysis: Pyroglutamic acid derivatives.

Scientific Research Applications

Nalpha-Carbobenzoxypyroglutamic acid chloromethyl ketone has diverse applications in scientific research:

    Biology: Employed in the study of enzyme mechanisms, particularly as an inhibitor of proteases.

    Medicine: Investigated for its potential therapeutic applications, including as an inhibitor of enzymes involved in disease processes.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Nalpha-Carbobenzoxypyroglutamic acid chloromethyl ketone involves the formation of a covalent bond with the active site of target enzymes, particularly proteases. The chloromethyl ketone group reacts with nucleophilic residues (e.g., serine or cysteine) in the enzyme’s active site, leading to irreversible inhibition. This covalent modification disrupts the enzyme’s catalytic activity, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Nalpha-Carbobenzoxy-L-lysine chloromethyl ketone: Another chloromethyl ketone derivative used as a protease inhibitor.

    Nalpha-Carbobenzoxy-L-phenylalanine chloromethyl ketone: Similar in structure and function, used in enzyme inhibition studies.

Uniqueness

Nalpha-Carbobenzoxypyroglutamic acid chloromethyl ketone is unique due to its specific structure, which combines the reactivity of the chloromethyl ketone group with the properties of pyroglutamic acid. This combination allows for targeted inhibition of specific enzymes and provides a versatile tool for chemical and biological research.

Properties

CAS No.

77319-02-9

Molecular Formula

C14H14ClNO4

Molecular Weight

295.72 g/mol

IUPAC Name

benzyl (2S)-2-(2-chloroacetyl)-5-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C14H14ClNO4/c15-8-12(17)11-6-7-13(18)16(11)14(19)20-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m0/s1

InChI Key

UTGPIRMQBTVCCK-NSHDSACASA-N

Isomeric SMILES

C1CC(=O)N([C@@H]1C(=O)CCl)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CC(=O)N(C1C(=O)CCl)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.